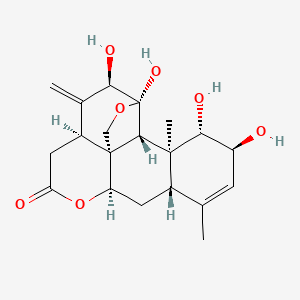

Shinjulactone A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Shinjulactone A involves the oxidative degradation of ailanthone derivatives. One of the key steps in the synthetic route is the preparation of 12,20-diacetoxy-11,16-dioxo-1,2-secopicrasa-3,12-diene-1,2-dioic acid from ailanthone . This intermediate undergoes oxidative decarboxylation using lead tetraacetate to yield spiro lactones, which are further processed to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the extraction from natural sources, such as Ailanthus altissima, remains a primary method. The natural compound library includes 880 single compounds isolated from medicinal plants by the Korean Medicinal Material Bank .

Analyse Chemischer Reaktionen

Types of Reactions

Shinjulactone A undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative degradation of ailanthone derivatives is a notable reaction that leads to the formation of this compound .

Common Reagents and Conditions

Oxidation: Lead tetraacetate is commonly used for the oxidative decarboxylation of intermediates to form this compound.

Substitution: Substitution reactions involving this compound have not been extensively studied.

Major Products Formed

The major product formed from the oxidative degradation of ailanthone derivatives is this compound .

Wissenschaftliche Forschungsanwendungen

Shinjulactone A has been extensively studied for its potential therapeutic applications. It has been identified as an efficient blocker of interleukin-1β-induced nuclear factor κB activation, which plays a crucial role in vascular inflammation and atherogenesis . Additionally, this compound significantly inhibits the endothelial-mesenchymal transition, a process known to promote atherosclerosis and plaque instability . These properties make this compound a promising candidate for the treatment of vascular diseases.

Wirkmechanismus

Shinjulactone A exerts its effects by targeting multiple pro-atherosclerotic disease mechanisms. It inhibits interleukin-1β-induced nuclear factor κB activation, reducing the expression of cell adhesion molecules and monocyte recruitment . Furthermore, this compound significantly reduces the expression of α-smooth muscle actin and partially restores vascular endothelial-cadherin expression, thereby inhibiting the endothelial-mesenchymal transition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ailanthone: A quassinoid with a carbonyl group at C2 instead of a hydroxyl group, known for its anti-cancer effects.

Bruceines: A group of quassinoids with pharmacological properties similar to Shinjulactone A.

Uniqueness of this compound

This compound is unique due to its specific inhibitory effects on interleukin-1β-induced nuclear factor κB activation and the endothelial-mesenchymal transition without affecting lipopolysaccharide-induced nuclear factor κB activation in macrophages . This selective inhibition makes it a safer and more effective candidate for therapeutic applications in vascular diseases.

Eigenschaften

CAS-Nummer |

89353-91-3 |

|---|---|

Molekularformel |

C20H26O7 |

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

(1S,4R,5R,7S,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |

InChI |

InChI=1S/C20H26O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-13,15-17,21,23-25H,2,5-7H2,1,3H3/t10-,11-,12-,13+,15+,16+,17+,18+,19+,20-/m0/s1 |

InChI-Schlüssel |

RSGAOKBKALIZEE-UBJSMSQJSA-N |

Isomerische SMILES |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)C)O)O |

Kanonische SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)

![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)